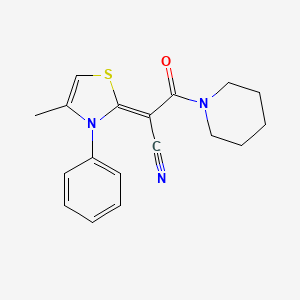

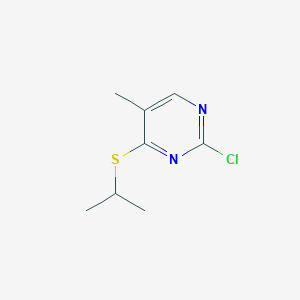

2-Chloro-4-(isopropylthio)-5-methylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-4-(isopropylthio)-5-methylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes, including the synthesis of nucleotides

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of various pesticides, dyes, and pharmaceuticals

Mode of Action

It’s known that similar compounds interact with their targets through a variety of mechanisms, often involving the formation of covalent bonds or intermolecular interactions . The specific changes resulting from these interactions would depend on the nature of the target molecule.

Biochemical Pathways

For example, 2-chloro-4-nitrophenol, a similar compound, is degraded via the 1,2,4-benzenetriol pathway in certain bacteria . The downstream effects of this pathway include the release of nitrite and chloride ions .

Result of Action

Related compounds have been shown to have various effects, such as the degradation of 2-chloro-4-nitrophenol via the 1,2,4-benzenetriol pathway in certain bacteria .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-(isopropylthio)-5-methylpyrimidine. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets. For example, certain bacteria can degrade similar compounds under a range of temperatures and pH values .

Biochemical Analysis

Biochemical Properties

Based on its structural similarity to other pyrimidine derivatives, it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the presence of the chloro, isopropylthio, and methyl groups on the pyrimidine ring .

Cellular Effects

It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently no available data on how the effects of 2-Chloro-4-(isopropylthio)-5-methylpyrimidine vary with different dosages in animal models .

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is currently unavailable .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(isopropylthio)-5-methylpyrimidine typically involves the reaction of 2-chloro-5-methylpyrimidine with isopropylthiol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants and products. The general reaction scheme is as follows:

Starting Materials: 2-chloro-5-methylpyrimidine and isopropylthiol.

Reaction Conditions: The reaction is conducted in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at a temperature range of -70°C to -30°C.

Catalysts and Reagents: A base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is used to deprotonate the isopropylthiol, facilitating its nucleophilic attack on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(isopropylthio)-5-methylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The isopropylthio group can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as 2-amino-4-(isopropylthio)-5-methylpyrimidine or 2-alkoxy-4-(isopropylthio)-5-methylpyrimidine are formed.

Oxidation Products: Sulfoxides or sulfones of the isopropylthio group.

Reduction Products: Dihydropyrimidine derivatives.

Scientific Research Applications

2-Chloro-4-(isopropylthio)-5-methylpyrimidine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-4-(methylthio)-5-methylpyrimidine

- 2-Chloro-4-(ethylthio)-5-methylpyrimidine

- 2-Chloro-4-(propylthio)-5-methylpyrimidine

Comparison

2-Chloro-4-(isopropylthio)-5-methylpyrimidine is unique due to the presence of the isopropylthio group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs with smaller or larger alkylthio groups. Additionally, the isopropylthio group may enhance the compound’s biological activity by improving its binding affinity to molecular targets .

Properties

IUPAC Name |

2-chloro-5-methyl-4-propan-2-ylsulfanylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2S/c1-5(2)12-7-6(3)4-10-8(9)11-7/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBGYWRMFYQDAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1SC(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[1-(3-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2823403.png)

![(5E)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,7,8-tetrahydro-2H-azocine-5-carboxylic acid](/img/structure/B2823404.png)

![3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}PROPANAMIDE](/img/structure/B2823406.png)

![2-((6-((3,4-dimethoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2823407.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2823409.png)

![N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2-fluorophenyl)ethanediamide](/img/structure/B2823412.png)

![Ethyl 1-(3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-3-carboxylate](/img/structure/B2823416.png)

![sodium 1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2823417.png)

![3-(phenylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide](/img/structure/B2823419.png)

![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2823424.png)